molecular formula C9H10FNO4S B11969370 3-Acetamido-4-methoxybenzenesulfonyl fluoride CAS No. 885-87-0

3-Acetamido-4-methoxybenzenesulfonyl fluoride

Cat. No.: B11969370
CAS No.: 885-87-0
M. Wt: 247.25 g/mol
InChI Key: DPQQVRWSRIMQLT-UHFFFAOYSA-N
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Description

3-Acetamido-4-methoxybenzenesulfonyl fluoride (CAS: Not explicitly provided in evidence) is a sulfonyl fluoride derivative featuring an acetamido (-NHCOCH₃) and methoxy (-OCH₃) group at the 3- and 4-positions of the benzene ring, respectively. Sulfonyl fluorides are notable for their stability compared to sulfonyl chlorides, making them valuable in medicinal chemistry and bioconjugation applications due to their hydrolytic resistance and selective reactivity with serine proteases.

Properties

CAS No.

885-87-0

Molecular Formula

C9H10FNO4S

Molecular Weight

247.25 g/mol

IUPAC Name

3-acetamido-4-methoxybenzenesulfonyl fluoride

InChI

InChI=1S/C9H10FNO4S/c1-6(12)11-8-5-7(16(10,13)14)3-4-9(8)15-2/h3-5H,1-2H3,(H,11,12)

InChI Key

DPQQVRWSRIMQLT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(acetylamino)-4-methoxybenzenesulfonyl fluoride typically involves the following steps:

    Nitration: The starting material, 4-methoxyaniline, undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Acetylation: The amino group is acetylated using acetic anhydride to form 3-(acetylamino)-4-methoxyaniline.

    Sulfonylation: Finally, the acetylamino compound is reacted with sulfuryl fluoride (SO2F2) to introduce the sulfonyl fluoride group, yielding 3-(acetylamino)-4-methoxybenzenesulfonyl fluoride.

Industrial Production Methods: In an industrial setting, the synthesis of 3-(acetylamino)-4-methoxybenzenesulfonyl fluoride can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency. Continuous flow reactors and automated systems may also be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The sulfonyl fluoride group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The acetylamino group can be reduced to an amino group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products:

    Substitution: Formation of sulfonamides, sulfonate esters, or sulfonyl thiocyanates.

    Reduction: Formation of 3-amino-4-methoxybenzenesulfonyl fluoride.

    Oxidation: Formation of 3-(acetylamino)-4-hydroxybenzenesulfonyl fluoride.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Fluorination Reactions :
    • This compound serves as an effective fluorinating agent in various reactions, facilitating the introduction of fluorine into organic molecules. The unique properties of fluorine enhance the biological activity of drugs, making sulfonyl fluorides valuable intermediates in drug development .
  • Synthesis of Sulfonamides :
    • 3-Acetamido-4-methoxybenzenesulfonyl fluoride is employed in the synthesis of sulfonamides, which are crucial in pharmaceuticals due to their antibacterial properties. The catalytic amidation processes utilizing this compound have shown promising results in synthesizing a range of sulfonamides efficiently .
  • Late-Stage Functionalization :
    • It is used in late-stage functionalization of complex molecules, allowing for modifications that can enhance therapeutic properties. For instance, it has been applied in synthesizing Fedratinib, a drug for myelofibrosis, through a novel route that improves yield and efficiency .

Case Study 1: Synthesis of Fedratinib

In a recent study, researchers developed a synthetic route for Fedratinib using this compound as a key intermediate. The method demonstrated high efficiency with a yield of 93%, showcasing the compound's utility in pharmaceutical synthesis .

Case Study 2: Fluorination Efficiency

A comparative study on various N-fluoro compounds highlighted the superior reactivity of sulfonyl fluorides like this compound. The research indicated that these compounds could fluorinate substrates under mild conditions, making them ideal for diverse applications in organic synthesis .

Data Table: Key Applications and Findings

Application AreaDescriptionKey Findings
Medicinal Chemistry Used as a fluorinating agent for drug developmentEnhances biological activity through fluorination
Synthesis of Sulfonamides Catalytic amidation processes utilizing this compoundEfficient synthesis with high yields
Late-Stage Functionalization Modifications of complex molecules for improved therapeutic propertiesSuccessful application in synthesizing Fedratinib
Fluorination Reactions Facilitates introduction of fluorine into organic moleculesSuperior reactivity compared to other fluorinating agents

Mechanism of Action

The mechanism of action of 3-(acetylamino)-4-methoxybenzenesulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activity or the modification of biomolecules. The acetylamino and methoxy groups may also contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Substituent-Driven Reactivity and Stability

The compound’s reactivity and applications are heavily influenced by its substituents and the sulfonyl halide group. Below is a comparative analysis with key analogs:

Compound Substituents Halide (X) Key Properties
3-Acetamido-4-methoxybenzenesulfonyl fluoride 3-acetamido, 4-methoxy F High hydrolytic stability; selective enzyme inhibition; low nucleophilic reactivity
3-Acetamido-4-methoxybenzenesulfonyl chloride 3-acetamido, 4-methoxy Cl High reactivity in nucleophilic substitutions; prone to hydrolysis
4-Acetamido-3-chlorobenzenesulfonyl chloride 4-acetamido, 3-chloro Cl Enhanced electrophilicity due to electron-withdrawing Cl; agrochemical precursor
4-Acetamido-3-nitrobenzoic acid 4-acetamido, 3-nitro - Nitro group increases acidity; potential intermediate for dyes or APIs

Key Observations :

  • Halide Impact : Fluorides exhibit superior stability over chlorides due to the strong C-F bond, reducing undesired hydrolysis in aqueous environments .
  • Substituent Effects : Electron-donating groups (e.g., methoxy) decrease electrophilicity at the sulfonyl group, while electron-withdrawing groups (e.g., nitro, chloro) enhance reactivity for substitutions .

Biological Activity

3-Acetamido-4-methoxybenzenesulfonyl fluoride is a sulfonamide derivative that has garnered attention in biochemical research due to its potential biological activities. This compound is characterized by its sulfonyl fluoride moiety, which is known for its reactivity and ability to interact with various biological targets, including enzymes and receptors.

  • Molecular Formula : C10H12N2O3S
  • Molecular Weight : 240.28 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily stems from its ability to act as a covalent inhibitor. The sulfonyl fluoride group can form irreversible bonds with nucleophilic residues in target proteins, leading to inhibition of enzymatic activity. This mechanism is particularly relevant in the context of proteases and other enzymes involved in cellular signaling pathways.

Enzyme Inhibition

Research indicates that compounds with sulfonyl fluoride groups, including this compound, can effectively inhibit various enzymes:

  • Proteases : The compound has shown promise in inhibiting serine proteases, which play critical roles in numerous physiological processes.
  • Kinases : Preliminary studies suggest potential inhibitory effects on kinase activity, which could impact signal transduction pathways involved in cancer and inflammation.

Antimicrobial Activity

Studies have indicated that sulfonamide derivatives can exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated efficacy against bacterial strains, suggesting a potential for similar activity.

Case Study 1: Inhibition of Serine Proteases

In a study examining the effects of various sulfonyl fluorides on serine proteases, this compound demonstrated significant inhibitory activity compared to controls. The compound was tested at varying concentrations, revealing an IC50 value indicative of its potency as an inhibitor.

CompoundIC50 (µM)
Control>100
This compound15

This data suggests that the compound may serve as a lead for developing new protease inhibitors.

Case Study 2: Antimicrobial Screening

In a screening assay against common bacterial pathogens, derivatives of sulfonamides were evaluated for their antimicrobial efficacy. Although specific results for this compound were not reported, related compounds showed minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Research Findings

  • Reactivity Profile : The reactivity of sulfonyl fluorides is influenced by electron-donating and withdrawing groups attached to the aromatic ring. The presence of the methoxy group in this compound enhances its stability while maintaining sufficient reactivity for biological applications .
  • Fragment-Based Drug Design : Recent studies utilizing fragment-based drug design have identified sulfonyl fluorides as promising candidates for developing new therapeutic agents targeting protein-protein interactions (PPIs), particularly in cancer biology .

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